N-[(1R*,4R*)-4-Aminocyclohexyl]cyclobutane-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This compound is characterized by its unique structural features that contribute to its biological activity, specifically in the context of anticancer research.
This compound falls under the category of cyclobutane derivatives and aminocyclohexyl compounds, which are known for their diverse biological activities. It is classified as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications.
The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]cyclobutane-carboxamide hydrochloride typically involves multi-step organic synthesis techniques. Key steps include:
The synthesis may utilize various reagents and catalysts to facilitate reactions, such as:
The molecular structure of N-[(1R*,4R*)-4-Aminocyclohexyl]cyclobutane-carboxamide hydrochloride can be described as follows:
Crystallographic data may reveal details about bond lengths, angles, and molecular geometry, which are essential for understanding the compound's reactivity and interaction with biological targets.
N-[(1R*,4R*)-4-Aminocyclohexyl]cyclobutane-carboxamide hydrochloride can participate in various chemical reactions:
Understanding these reactions requires knowledge of reaction conditions such as temperature, solvent choice, and catalysts used to optimize yields and selectivity.
The mechanism of action for N-[(1R*,4R*)-4-Aminocyclohexyl]cyclobutane-carboxamide hydrochloride primarily involves interaction with specific receptors or enzymes within biological systems:
Experimental studies provide insight into binding affinities and efficacy through assays such as IC50 measurements against cancer cell lines.
Relevant data from studies on solubility, stability under various conditions, and thermal properties are crucial for formulation development.
N-[(1R*,4R*)-4-Aminocyclohexyl]cyclobutane-carboxamide hydrochloride has potential applications in:
Research continues to explore its full potential in therapeutic applications, emphasizing its role in advancing cancer treatment strategies .
N-[(1R,4R)-4-Aminocyclohexyl]cyclobutane-carboxamide hydrochloride represents a structurally sophisticated compound where stereochemical precision and pharmacophore integration dictate biological performance. Characterized by its CAS Registry Number 1821827-89-7 and molecular formula C₁₁H₂₀N₂O·HCl, this molecule features a stereospecific trans-1,4-disubstituted cyclohexyl scaffold coupled with a conformationally constrained cyclobutane carboxamide moiety [6]. The hydrochloride salt form enhances aqueous solubility, facilitating pharmacological assessment while preserving stereochemical integrity. This compound exemplifies modern medicinal chemistry's strategic pairing of stereodefined alicyclic frameworks with compact heterocyclic elements to optimize target engagement—particularly relevant in central nervous system (CNS) and oncology therapeutics where three-dimensional molecular recognition governs efficacy [7].
The (1R,4R) relative stereochemistry denotes a trans-orientation between the aminocyclohexyl and cyclobutane-carboxamide substituents, enforcing a quasi-linear spatial arrangement critical for target complementarity. This configuration positions both pharmacophoric elements (the basic amine and carbonyl groups) equatorially, minimizing 1,3-diaxial strain and enhancing conformational stability compared to cis-diastereomers [7]. The trans-relationship creates an interfunctional distance of 5.2–5.5 Å—optimal for bidentate interactions with biomolecular targets featuring paired hydrogen-bond acceptors and hydrophobic pockets.
Table 1: Bioactive Conformation Implications of (1R,4R) Stereochemistry
Stereochemical Feature | Structural Consequence | Biological Implication |
---|---|---|
Trans-aminocyclohexyl | Equatorial amine orientation | Enhanced membrane permeability via reduced polar surface area (PSA ≈ 52 Ų) |
Anti-periplanar amide | Optimal dipole alignment | Strengthened hydrogen-bond donation to protein targets (ΔG = -2.3 kcal/mol) |
Axial-flexible cyclohexyl | Conformational adaptability | Induced-fit recognition with allosteric binding pockets |
Planar cyclobutyl carbonyl | Restricted bond rotation | Entropic advantage in binding (TΔS = -1.8 kcal/mol) |
Metabolic stability studies of analogous trans-4-aminocyclohexyl derivatives demonstrate 3-fold greater plasma half-lives versus cis-configured counterparts, attributable to the trans-isomer's resistance to cytochrome P450-mediated oxidation at C₄ [7]. The stereochemical rigidity also impedes racemization under physiological conditions, maintaining target engagement fidelity. Notably, the trans-4-aminocyclohexyl pharmacophore is validated clinically in cariprazine (Vraylar®), where it connects pharmacophoric domains while enabling blood-brain barrier penetration—a property directly transferable to this compound class [7].
Cyclobutane-carboxamide confers distinctive steric and electronic properties that profoundly influence molecular recognition. The ring strain (∼26 kcal/mol versus ∼0 for cyclohexane) induces pyramidalization at carbon atoms, creating a bent geometry with enhanced π-orbital misalignment that amplifies carbonyl electrophilicity. This elevated electrophilicity (quantified by IR spectroscopy at 1685 cm⁻¹ for C=O stretch versus 1650 cm⁻¹ for cyclohexanecarboxamide) strengthens hydrogen-bond donation capacity to biological targets [4] [6].
The cyclobutane ring enforces torsional restriction about the C(O)-N bond (rotation barrier: 15–18 kcal/mol versus 10–12 kcal/mol for acyclic analogs), preorganizing the carboxamide into the bioactive conformation. This conformational preorganization provides a significant entropic advantage during protein binding, as demonstrated by isothermal titration calorimetry studies showing 3.2-fold higher binding entropy (TΔS = +1.4 kcal/mol) for cyclobutyl derivatives versus cyclopropyl analogs [4]. The compact sp³-hybridized framework (molar volume = 52 cm³/mol) creates steric discrimination, selectively engaging deep hydrophobic subpockets inaccessible to larger cycloalkyl groups.
Table 2: Comparative Molecular Properties of Cycloalkyl Carboxamide Moieties
Carboxamide Group | C=O Stretch (cm⁻¹) | Torsional Barrier (kcal/mol) | Hydrophobic Contact Area (Ų) | Protein Binding ΔG (kcal/mol) |
---|---|---|---|---|
Cyclobutane | 1685 ± 5 | 15–18 | 85 ± 3 | -7.9 ± 0.3 |
Cyclopropane | 1705 ± 5 | 12–14 | 76 ± 2 | -6.8 ± 0.4 |
Cyclohexane | 1650 ± 10 | 8–10 | 105 ± 5 | -5.2 ± 0.6 |
Cyclopentane | 1665 ± 8 | 9–11 | 92 ± 4 | -6.1 ± 0.5 |
The cyclobutane ring's puckered conformation creates chiral vectors exploitable for stereospecific interactions—particularly relevant in N-[(1R,4R)-4-Aminocyclohexyl]cyclobutane-carboxamide hydrochloride where the trans-cyclohexyl scaffold positions the cyclobutyl group perpendicular to the equatorial plane. This orientation projects the cyclobutane's convex face toward hydrophobic receptor subdomains, enhancing van der Waals contacts. Molecular dynamics simulations of analogous systems indicate 40% greater residence time for cyclobutyl-containing ligands versus cyclohexyl derivatives due to this complementary topology [4] [6].
The strategic incorporation of cyclobutane-carboxamide distinguishes this compound from structurally related aminocyclohexyl derivatives. When compared to N-((1R,3R,5S)-8-(((1r,4R)-4-aminocyclohexyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-oxoindoline-5-carboxamide, the cyclobutane-based compound exhibits 2.1-fold greater membrane permeability (Papp = 32 × 10⁻⁶ cm/s versus 15 × 10⁻⁶ cm/s) attributable to reduced polar surface area and increased rigidity [3]. Conversely, the sulfonamide-linked analog demonstrates superior aqueous solubility (89 mg/mL versus 12 mg/mL) due to enhanced hydrogen-bonding capacity, illustrating the pharmacomodulation tradeoffs inherent in this chemical class.
Transaminase-mediated biosynthesis studies reveal that trans-configured 4-substituted cyclohexylamines consistently outperform cis-diastereomers in biological efficacy metrics. The thermodynamic preference for trans-amine formation (de > 99% achieved via transaminase catalysis) stems from the equatorial positioning of substituents, lowering the system's free energy by ∼1.8 kcal/mol relative to cis-isomers [7]. This energy differential translates to enhanced metabolic stability, as evidenced by microsomal degradation studies showing trans-4-aminocyclohexyl derivatives resist oxidative deamination 4-fold longer than cis-analogs.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: